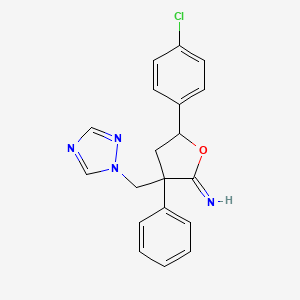![molecular formula C23H38N- B13439183 [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide is a complex organic compound characterized by its unique structure, which includes a polyunsaturated hydrocarbon chain and a cyclopropyl group with deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide typically involves multiple steps:
Formation of the Polyunsaturated Hydrocarbon Chain: This can be achieved through a series of Wittig reactions, starting from simpler aldehydes and phosphonium salts.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane.
Deuterium Incorporation: Deuterium atoms can be incorporated using deuterated reagents during the cyclopropanation step.
Formation of the Azanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the polyunsaturated hydrocarbon chain, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can target the double bonds in the hydrocarbon chain, converting them into single bonds and saturating the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide is used as a model compound to study reaction mechanisms and the effects of deuterium incorporation on reaction kinetics.
Biology
In biological research, this compound can be used to investigate the interactions between polyunsaturated fatty acids and cellular membranes, as well as the role of deuterium in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as deuterated polymers with unique properties.
作用機序
The mechanism of action of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide involves its interaction with molecular targets such as enzymes and receptors. The polyunsaturated hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and function. The deuterium atoms may influence the compound’s metabolic pathways, leading to altered pharmacokinetics and dynamics.
類似化合物との比較
Similar Compounds
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]cyclopropylamine: Similar structure but without deuterium atoms.
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)methanamine: Similar structure with a methanamine group instead of an azanide group.
Uniqueness
The presence of deuterium atoms in [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide makes it unique, as deuterium can significantly alter the compound’s chemical and biological properties. This can lead to differences in reaction kinetics, metabolic stability, and overall biological activity compared to its non-deuterated counterparts.
特性
分子式 |
C23H38N- |
|---|---|
分子量 |
332.6 g/mol |
IUPAC名 |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide |
InChI |
InChI=1S/C23H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23-20-21-23/h6-7,9-10,12-13,15-16,23H,2-5,8,11,14,17-22H2,1H3/q-1/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
InChIキー |
MJHPEFHNXCSVPQ-KALLKTRHSA-N |
異性体SMILES |
[2H]C1(C(C1([2H])[2H])[N-]CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H] |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC[N-]C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




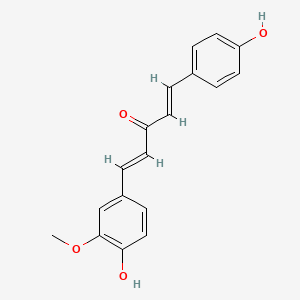
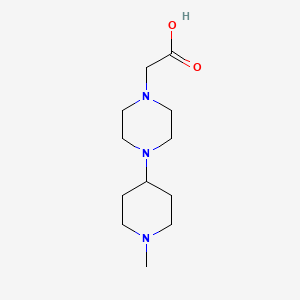

![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
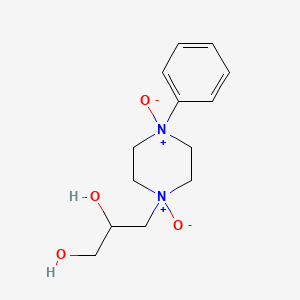
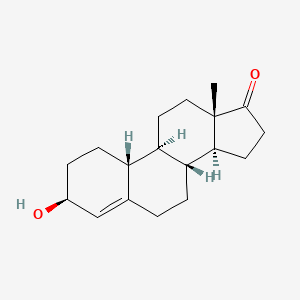
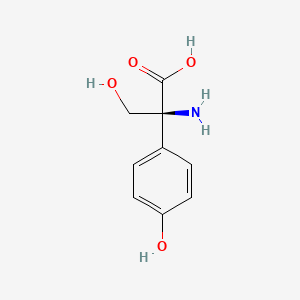
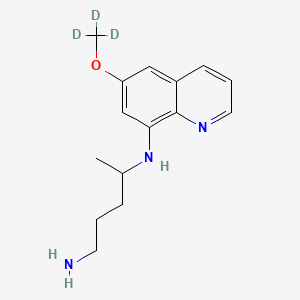
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
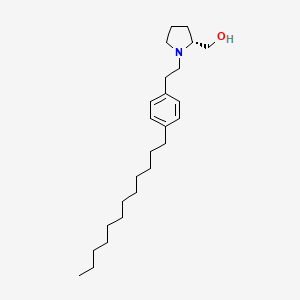
![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)
